molecular formula C12H10N2OS B1284750 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile CAS No. 86604-40-2

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

Cat. No. B1284750
CAS RN: 86604-40-2
M. Wt: 230.29 g/mol
InChI Key: QNIPKTMXJFZLMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, such as “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, can be synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile” are not detailed in the available data .

Scientific Research Applications

Organic Synthesis

“2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile” is a key intermediate in the synthesis of various organic compounds . It is used in the synthesis of thiophene derivatives, which are essential heterocyclic compounds with a variety of properties and applications .

Medicinal Chemistry

Thiophene-based analogs, including “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Research

Molecules with the thiophene ring system, such as “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, exhibit many pharmacological properties, including anticancer activity .

Anti-inflammatory Research

Thiophene derivatives, including “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”, have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Research

Some thiophene derivatives have shown antimicrobial properties . For instance, one of the synthesized derivatives showed a greater inhibitory effect against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also have a prominent role in the advancement of organic semiconductors .

Organic Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Analgesic Activity Evaluation

Derivatives of “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile” have been synthesized and evaluated for their analgesic activity .

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions could involve exploring the biological activities and potential applications of “2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile”.

properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5,7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIPKTMXJFZLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588444
Record name 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

CAS RN

86604-40-2
Record name 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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